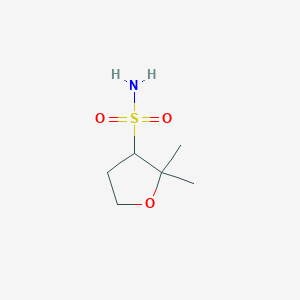

2,2-Dimethyloxolane-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2,2-dimethyloxolane-3-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-6(2)5(3-4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |

InChI Key |

FRNNXXRGRRORQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCO1)S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyloxolane 3 Sulfonamide and Its Core Structure

Retrosynthetic Analysis of the 2,2-Dimethyloxolane-3-sulfonamide Scaffold

A logical retrosynthetic analysis of this compound (I) dictates the primary disconnection at the sulfonamide N-S bond. This leads back to two key precursors: 3-amino-2,2-dimethyloxolane (II) and a suitable sulfonylating agent, such as sulfonyl chloride (SO₂Cl₂), or a protected form thereof.

Further disconnection of the oxolane ring in intermediate (II), specifically at the C-O bond, suggests an acyclic amino diol precursor, 4-amino-4-methylpentane-1,4-diol (III). This precursor contains all the necessary carbon and nitrogen atoms in the correct arrangement for a subsequent cyclization reaction to form the desired five-membered ring.

An alternative retrosynthetic pathway could involve the disconnection of a C-C bond, which is a common strategy in the synthesis of complex cyclic systems. However, the C-O bond disconnection is often more straightforward for heterocycles like oxolanes.

| Retrosynthetic Step | Forward Reaction | Precursors |

| Sulfonamide Formation | Sulfonylation | 3-amino-2,2-dimethyloxolane, Sulfonyl Chloride |

| Oxolane Ring Formation | Intramolecular Cyclization | 4-amino-4-methylpentane-1,4-diol |

Formation of the 2,2-Dimethyloxolane Ring System

The construction of the 2,2-dimethyloxolane ring is a critical phase in the synthesis of the target molecule. This can be achieved through various cyclization and ring-expansion strategies.

Cyclization Reactions for Oxolane Construction

The formation of the oxolane (tetrahydrofuran) ring is a well-established process in organic synthesis, with intramolecular cyclization being a primary method. nih.gov

Intramolecular cyclization of a suitably functionalized acyclic precursor is a direct and efficient route to the oxolane ring.

C-H Alkoxylation: Intramolecular C-H alkoxylation presents a modern and atom-economical approach. nih.gov For the synthesis of the 2,2-dimethyloxolane scaffold, a precursor such as a β-alkoxy alcohol with a gem-dimethyl group could be envisioned. The reaction, often catalyzed by transition metals, would proceed via the insertion of an oxygen atom into a C-H bond to form the cyclic ether. nih.gov

Radical Cyclizations: Radical cyclizations offer another powerful tool for the construction of tetrahydrofuran (B95107) rings. nih.govmdpi.com A potential precursor for the synthesis of the 2,2-dimethyloxolane moiety would be an unsaturated alcohol containing a gem-dimethyl group. The reaction would be initiated by a radical initiator, leading to the cyclization of the radical intermediate onto the double bond to form the five-membered ring. nih.govmdpi.com

| Cyclization Method | Catalyst/Reagent | Key Features |

| Intramolecular C-H Alkoxylation | Iron Acetylacetonate | High atom economy, mild conditions. nih.gov |

| Radical Cyclization | AIBN, Bu₃SnH | Good for complex systems, stereocontrol possible. mdpi.com |

Ring expansion reactions provide an alternative route to the oxolane ring system, starting from smaller, more strained heterocycles. nih.gov

The expansion of a suitably substituted oxetane (B1205548) (a four-membered ether ring) can yield a tetrahydrofuran. nih.govrsc.orgnih.gov For the target molecule, a 2,2-dimethyl-substituted oxetane could undergo a formal insertion of a carbon atom into the ring to afford the desired 2,2-dimethyloxolane. This can be achieved through various methods, including reactions with diazomethane (B1218177) or other carbene precursors. nih.gov

When the synthesis requires control over the stereochemistry at the C3 position, stereocontrolled cyclization methods are employed. While the target molecule, this compound, as named, does not specify stereochemistry at C3, a chiral synthesis would be necessary to obtain a single enantiomer.

Stereocontrol can be achieved by using chiral starting materials or chiral catalysts. For instance, an asymmetric intramolecular cyclization of an achiral precursor can be guided by a chiral catalyst to produce a specific enantiomer of the 3-functionalized oxolane. nih.gov Alternatively, starting with a chiral diol precursor would allow for the stereospecific formation of the oxolane ring, preserving the stereochemical integrity of the starting material. The stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones showcases a modern approach to installing functionality with stereocontrol. nih.gov

Introduction and Functionalization of Geminal Dimethyl Groups

The gem-dimethyl group at the C2 position of the oxolane ring is a key structural feature. This motif can be introduced in several ways. The most direct method is to use a starting material that already contains the gem-dimethyl moiety. For example, a precursor derived from 2,2-dimethyl-1,3-propanediol could be used.

Alternatively, the gem-dimethyl group can be installed via sequential alkylation reactions. For instance, a ketone precursor could be subjected to methylation twice at the alpha-position.

The final step in the proposed synthesis is the installation of the sulfonamide group at the C3 position. This is typically achieved by reacting the 3-amino-2,2-dimethyloxolane intermediate with a sulfonylating agent. The reaction of amines with sulfonyl chlorides is a classic and reliable method for the formation of sulfonamides. ibimapublishing.com More modern approaches to sulfonamide synthesis are also available, such as the intramolecular cyclization of sulfonamides or the alkylation of sulfonamides with various electrophiles. acs.orgresearchgate.net

Construction of the Sulfonamide Moiety

The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents. thieme.deresearchgate.net Its synthesis is a well-trodden area of research, offering a variety of methods that can be adapted for the creation of this compound, presumably from a 3-amino-2,2-dimethyloxolane precursor.

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.orgnih.gov The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct.

For the synthesis of the target molecule, this would involve the reaction of 3-amino-2,2-dimethyloxolane with a suitable sulfonyl chloride. However, challenges can arise from the preparation and stability of the sulfonyl chlorides themselves. nih.gov Alternative methods starting from sulfonic acids or their salts under microwave irradiation have been developed to offer good functional group tolerance and high yields. organic-chemistry.org

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Notes |

| Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) | Base (e.g., Pyridine, Et₃N) | Sulfonamide (R-NHSO₂-R') | Classical, high-yielding method. |

| Amine (R-NH₂) | Sulfonic Acid (R'-SO₃H) | Microwave Irradiation | Sulfonamide (R-NHSO₂-R') | Good functional group tolerance. organic-chemistry.org |

| Amine-derived sulfonate salt | Cyanuric chloride, Et₃N | Acetonitrile, Room Temp | Sulfonamide | Mild conditions, good to excellent yields. organic-chemistry.org |

To overcome the limitations of standard protocols, such as the use of hazardous reagents like chlorosulfonic acid or sulfuryl chloride nih.govnih.gov, researchers have developed more efficient and greener alternatives.

Electrosynthesis has emerged as a powerful, environmentally benign tool in organic chemistry. nih.govnih.gov Several electrochemical methods for sulfonamide synthesis have been reported. One approach involves the direct dehydrogenative coupling of (hetero)arenes with sulfur dioxide and amines, where an amidosulfinate intermediate serves as both reactant and supporting electrolyte. nih.gov This method, using boron-doped diamond electrodes, allows for the direct introduction of a sulfonamide group onto an aromatic ring. nih.gov

Another innovative electrochemical strategy is the oxidative coupling of thiols and amines. nih.gov This process is driven entirely by electricity, requires no sacrificial reagents or catalysts, and forms hydrogen as the only byproduct. nih.gov The reaction proceeds through the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.gov Other electrochemical methods involve the oxidation of specific aniline (B41778) derivatives in the presence of arylsulfinic acids. acs.org

| Method | Substrates | Key Features |

| Dehydrogenative Coupling | (Hetero)arenes, SO₂, Amines | Metal-free, convergent, amidosulfinate as dual-role intermediate. nih.gov |

| Oxidative Coupling | Thiols, Amines | Catalyst-free, driven by electricity, H₂ as benign byproduct. nih.gov |

| Anodic Oxidation | 2,5-Diethoxy-4-morpholinoaniline, Arylsulfinic acids | Synthesis in aqueous solutions via a Michael-type addition. acs.org |

Transition metal catalysis offers mild and efficient pathways to sulfonamides, often with high functional group tolerance. thieme.deresearchgate.net

Indium Catalysis: A facile method using a catalytic amount of indium metal allows for the sulfonylation of a wide range of amines, including sterically hindered and less nucleophilic ones, in excellent yields at room temperature. researchgate.netorganic-chemistry.org

Copper Catalysis: Copper catalysts, such as cupric oxide or copper iodide (CuI), have been employed for the N-arylation of sulfonamides and the direct synthesis of sulfonamides from thiols and amines. researchgate.netrsc.org A one-pot method has been developed that uses copper catalysis to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in situ. nih.gov

Palladium Catalysis: Palladium-catalyzed methods have been developed for preparing arylsulfonyl chlorides from arylboronic acids under mild conditions, which can then be converted to sulfonamides. nih.gov This approach allows for convergent synthesis where both the amine and sulfonyl components can be varied. nih.gov

Nickel Catalysis: A photosensitized nickel-catalyzed method provides a general route for C-N bond formation between sulfonamides and a broad range of aryl and heteroaryl halides. princeton.edu

Iron and Copper Dual Catalysis: A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis for the C-H amidation of activated arenes. thieme-connect.com

| Catalyst | Substrates | Reaction Type | Key Advantages |

| Indium | Amines, Sulfonyl Chlorides | Sulfonylation | Mild (room temp), tolerates hindered substrates. organic-chemistry.orgresearchgate.net |

| Copper | Aryl Halides, Sulfonamides | N-Arylation | Use of inexpensive catalyst. rsc.org |

| Copper | Aromatic Acids, Amines, SO₂ | Decarboxylative Sulfonylation | One-pot, no prefunctionalization needed. nih.gov |

| Palladium | Arylboronic Acids, SO₂Cl₂ | Chlorosulfonylation | Mild conditions, significant functional group tolerance. nih.gov |

| Nickel/Photocatalyst | Aryl Halides, Sulfonamides | C-N Cross-Coupling | Broad scope, including heteroaryls. princeton.edu |

| Iron/Copper | Activated Arenes, Sulfonamides | C-H Amidation | One-pot, uses earth-abundant metals. thieme-connect.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. acs.org These reactions are atom-economical and can rapidly generate molecular complexity. acs.orgrsc.org

One such example is a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org Another sustainable MCR uses a copper-catalyzed process with triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent to synthesize sulfonamides. rsc.org The development of MCRs for sulfonamide synthesis, including electrochemical variants acs.org, offers a streamlined approach to complex molecules. beilstein-journals.org

Novel and Efficient Sulfonamide Synthesis Techniques

Convergent and Divergent Synthesis of this compound

The strategic planning of a synthesis can be categorized as either convergent or divergent.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of different final products. researchgate.netacs.org For the target molecule, a suitable starting point could be a functionalized 2,2-dimethyloxolane precursor. For example, a protected 3-hydroxy-2,2-dimethyloxolane could be synthesized. This common intermediate could then be converted into the corresponding amine via a Mitsunobu reaction or by conversion to a mesylate followed by azide (B81097) displacement and reduction. This amine could then be reacted with a library of different sulfonyl chlorides to produce a diverse set of this compound analogs. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net A photocatalytic method has been described that allows for the divergent synthesis of sulfonamides and other related structures from common sulfinamide intermediates derived from carboxylic acids. acs.org

Strategies for Coupling the Oxolane and Sulfonamide Fragments

The synthesis of the target compound can be envisioned through several strategic disconnections, primarily involving the formation of the crucial sulfur-nitrogen (S-N) bond. The classical and most direct approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.net

Route A: Sulfonylation of a Precursor Amine

This strategy involves the initial synthesis of 2,2-dimethyl-oxolan-3-amine. This intermediate can then be reacted with a suitable sulfonyl chloride (e.g., chlorosulfonic acid followed by amination, or a pre-formed sulfamoyl chloride) to yield the final product. The key advantage here is the well-established nature of sulfonamide formation from amines.

Route B: Amination of a Precursor Sulfonyl Chloride

Alternatively, one could first synthesize 2,2-dimethyloxolane-3-sulfonyl chloride. This intermediate would then be reacted with ammonia (B1221849) or a protected amine to form the sulfonamide. This route is common for creating primary sulfonamides. nih.gov

Catalytic Coupling Approaches

Modern synthetic chemistry offers more advanced catalytic methods. Copper-catalyzed N-arylation (or N-alkylation) of sulfonamides presents a powerful tool for forming the S-N bond. nih.gov While typically used for aryl halides, analogous couplings with alkyl electrophiles can be developed. A plausible route would involve preparing a derivative of 2,2-dimethyloxolane with a leaving group (like a halide or triflate) at the 3-position and coupling it with a primary sulfonamide (H₂NSO₂NH₂) under catalytic conditions.

An overview of potential coupling partners is presented below.

| Oxolane Precursor | Sulfonamide Precursor | Coupling Method |

| 2,2-Dimethyl-oxolan-3-amine | Sulfamoyl chloride (ClSO₂NH₂) | Nucleophilic Substitution |

| 2,2-Dimethyloxolane-3-sulfonyl chloride | Ammonia (NH₃) | Nucleophilic Substitution |

| 3-Halo-2,2-dimethyloxolane | Sulfonamide (H₂NSO₂NH₂) | Copper-Catalyzed S-N Coupling |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves a focus on solvent choice, catalyst sustainability, and maximizing atom economy. primescholars.com

Solvent Selection and Minimization

The choice of solvent is a cornerstone of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of.

Water as a Solvent: Performing the sulfonylation reaction in an aqueous medium is a highly attractive green alternative. sci-hub.se Deng and Mani have demonstrated that the synthesis of various sulfonamides can be achieved in high yields in water, often with simplified purification involving mere filtration of the product. rsc.org This approach eliminates the need for volatile organic compounds (VOCs).

Solvent-Free (Neat) Reactions: The most ideal scenario from a solvent perspective is to eliminate it entirely. sci-hub.se Mechanochemistry, where reactants are combined in a ball mill, offers a solvent-free method for synthesizing sulfonamides, often using solid-state reagents and leading to reduced waste and energy consumption. rsc.org

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency.

Transition Metal Catalysis: Copper-catalyzed coupling reactions are advantageous as copper is an earth-abundant and less toxic metal compared to precious metals like palladium. nih.gov Developing a robust copper-based catalytic system for coupling the oxolane and sulfonamide fragments would be a sustainable approach.

Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. A photoredox-catalyzed pathway could enable the synthesis under ambient temperature and pressure, using light as a clean energy source. organic-chemistry.org

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate fewer byproducts. nih.gov

When evaluating the proposed synthetic routes:

Substitution Reactions: The classical sulfonylation of an amine with a sulfonyl chloride has a lower atom economy because a stoichiometric amount of base is consumed to form a salt byproduct (e.g., triethylammonium (B8662869) chloride).

Addition Reactions: A synthetic route designed around a cycloaddition or a cascade reaction would exhibit superior atom economy. acs.org For instance, if a precursor could be designed to undergo an intramolecular cyclization that forms the oxolane ring and installs the sulfonamide group in a single, concerted step, the atom economy would approach 100%.

The table below compares the theoretical atom economy of different reaction types relevant to this synthesis.

| Reaction Type | General Equation | Byproducts | Theoretical Atom Economy |

| Addition | A + B → C | None | 100% |

| Substitution | A-X + B-Y → A-B + X-Y | Salt (X-Y) | < 100% |

| Elimination | A → B + C | Small Molecule (C) | < 100% |

By prioritizing routes that maximize the incorporation of reactant atoms into the final structure of this compound, chemists can significantly reduce chemical waste and create a more sustainable manufacturing process. primescholars.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of 2,2-Dimethyloxolane-3-sulfonamide in solution. One-dimensional (¹H and ¹³C) and multi-dimensional experiments are essential for unambiguous signal assignment and characterization of its stereochemical and dynamic properties.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, multi-dimensional NMR techniques are required to piece together the molecular framework. Experiments such as COSY, HSQC, and HMBC are critical for establishing connectivity. researchgate.netnih.govmdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the proton at C3 and the adjacent methylene (B1212753) protons at C4, and subsequently between the C4 protons and the C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). mdpi.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). nih.govmdpi.com This is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons. For instance, HMBC would show correlations from the methyl protons at C2 to both the quaternary C2 carbon and the C3 methine carbon. Correlations from the sulfonamide N-H protons to the C3 carbon would confirm the position of the sulfonamide group. mdpi.com

Table 1: Expected 2D NMR Correlations for this compound

| Proton (Position) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H3 | H4α, H4β | C3 | C2, C4, C5 |

| H4α, H4β | H3, H5α, H5β | C4 | C2, C3, C5 |

| H5α, H5β | H4α, H4β | C5 | C3, C4 |

| -CH₃ (gem-dimethyl) | None | C(CH₃)₂ | C2, C3 |

| -SO₂NH₂ | None | N/A | C3 |

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R) and (S). Standard NMR spectroscopy cannot distinguish between enantiomers. However, the enantiomeric purity (or enantiomeric excess, ee) can be determined by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA).

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. ethz.ch Reaction of the sulfonamide's N-H group with the (R)- and (S)-enantiomers of the CDA would produce a pair of diastereomeric amides. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, particularly for protons near the newly formed chiral center. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately calculated.

Alternatively, a chiral solvating agent (CSA) can be used. A CSA forms transient, weak diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers, allowing for their differentiation and quantification without chemical modification of the analyte.

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. This process is known as pseudorotation. The energy barrier for this ring inversion can be studied using dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures. nih.govnih.gov

At room temperature, the conformational exchange of the oxolane ring in this compound is typically fast on the NMR timescale. This results in time-averaged signals for the axial and equatorial protons of the CH₂ groups at C4 and C5. As the temperature is lowered, the rate of this exchange slows down. If the temperature is lowered sufficiently to reach the coalescence point and then below, the single, averaged signals for the diastereotopic methylene protons will broaden, decoalesce, and then sharpen into separate signals for the individual axial and equatorial protons.

By analyzing the changes in the line shape of these signals as a function of temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. nih.govnih.gov This provides valuable insight into the conformational flexibility and stability of the heterocyclic ring.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. epa.govacs.org Specific functional groups give rise to characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

The vibrational spectrum of this compound is dominated by absorptions from the sulfonamide and oxolane moieties.

Sulfonamide Group (-SO₂NH₂): This group has several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong in the IR spectrum and appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide usually appears as two bands in the 3390–3330 cm⁻¹ region. The S-N stretching vibration is found at lower wavenumbers, typically around 930 cm⁻¹. nih.govrsc.org

Oxolane Group: The most characteristic feature of the oxolane (tetrahydrofuran) ring is the strong C-O-C asymmetric stretching vibration, which is expected to appear in the region of 1150–1070 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups will be observed in the 3000–2850 cm⁻¹ range.

Table 2: Principal IR/Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Sulfonamide) | N-H Stretch (asymmetric & symmetric) | 3390 - 3330 | Medium |

| -CHx (Aliphatic) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| -SO₂ (Sulfonamide) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| -SO₂ (Sulfonamide) | S=O Symmetric Stretch | 1180 - 1160 | Strong |

| C-O-C (Oxolane) | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

| S-N (Sulfonamide) | S-N Stretch | ~930 | Medium |

In the solid state, sulfonamides are known to form robust intermolecular hydrogen bonds. nih.govresearchgate.net The N-H protons of the sulfonamide group are effective hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group (S=O) are excellent hydrogen bond acceptors. nih.gov

This leads to the formation of N-H···O=S hydrogen bonds, which can organize the molecules into well-defined supramolecular structures, such as dimers or chains. nih.govresearchgate.net The presence and strength of this hydrogen bonding can be directly observed in the IR spectrum. Compared to the gas phase or a dilute solution in a non-polar solvent, intermolecular hydrogen bonding in the solid state causes a broadening and a shift to lower frequency (red-shift) of the N-H stretching band. Concurrently, the S=O stretching band may also shift, typically to a lower wavenumber, although the effect is often less pronounced than for the N-H stretch. Analyzing these shifts provides qualitative information about the strength and nature of the intermolecular interactions within the crystal lattice. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO₃S |

| Monoisotopic Mass | 179.06161 g/mol |

| Average Mass | 179.24 g/mol |

This table is generated based on the compound's known molecular formula.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure and the connectivity of its atoms.

For sulfonamides, characteristic fragmentation patterns have been observed. nih.gov A common fragmentation pathway involves the cleavage of the sulfonamide S-N bond. nih.gov This cleavage can lead to the formation of specific, stable fragment ions. Studies on various sulfonamides have shown that the fragmentation can also involve complex rearrangements. nih.gov

In the case of this compound, one would anticipate fragmentation patterns consistent with its structure, including potential cleavages around the oxolane ring and the sulfonamide group. The presence of the dimethyl-substituted oxolane ring would likely lead to characteristic losses that could be diagnostic for this particular structure. However, without specific experimental data, the precise fragmentation pathway for this compound remains to be empirically determined.

X-ray Crystallography for Solid-State Structure

A single-crystal X-ray diffraction analysis of this compound would yield a precise three-dimensional model of the molecule. This would allow for the unambiguous determination of all bond lengths and angles, providing experimental confirmation of the connectivity suggested by other spectroscopic methods.

Furthermore, as the sulfonamide group is attached to a chiral center at the 3-position of the oxolane ring, the molecule can exist as a pair of enantiomers. X-ray crystallography on a single crystal of an enantiomerically pure sample would allow for the determination of the absolute configuration of this chiral center. Studies on other chiral sulfonamide derivatives have successfully used this technique to elucidate their absolute stereochemistry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the crystal packing and the formation of supramolecular assemblies.

The sulfonamide group, with its N-H donor and S=O acceptor sites, is capable of forming strong hydrogen bonds. It is therefore highly probable that the crystal structure of this compound would feature a network of intermolecular hydrogen bonds. The analysis of these interactions would provide a deeper understanding of the solid-state properties of the compound. The study of crystal structures of other sulfonamides has revealed that they often form dimers or more extended networks through hydrogen bonding. nih.gov The specific packing motif would also be influenced by the shape of the 2,2-dimethyloxolane ring.

Conformational Analysis and Stereochemical Studies

Intrinsic Conformational Preferences of the 2,2-Dimethyloxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to relieve torsional strain. The specific nature of this puckering is influenced by its substituents.

The tetrahydrofuran (B95107) ring, the core of the oxolane structure, typically exists in a continuous series of puckered conformations described by a pseudorotational circuit. smu.edusmu.edu The two most representative forms are the envelope (E) and twist (T) conformations. smu.edusmu.edu In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energetic landscape of the parent tetrahydrofuran ring is characterized by a low barrier to pseudorotation, meaning the ring can easily interconvert between various envelope and twist forms. smu.edu Theoretical calculations on tetrahydrofuran analogs have identified ten envelope and ten twist forms along the pseudorotational pathway. smu.edu The energy difference between these conformations is typically small, on the order of a few kJ/mol.

The presence of a geminal dimethyl group at the 2-position of the oxolane ring in 2,2-Dimethyloxolane-3-sulfonamide has a significant impact on the ring's conformational preferences. This substitution introduces steric hindrance that restricts the pseudorotational freedom of the ring. This phenomenon, a specific manifestation of the Thorpe-Ingold effect, generally favors conformations that minimize steric interactions involving the bulky gem-dimethyl group.

The substitution is expected to raise the energy barrier for pseudorotation and create more defined energy minima. The puckering of the ring will likely be biased towards conformations where the C2 atom is part of the flap in an envelope conformation or is in a position that moves the methyl groups away from the sulfonamide substituent at C3.

Conformational Dynamics of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) also possesses conformational flexibility, primarily concerning rotation around the N-S and C-N bonds.

Rotation around the S-N bond in sulfonamides can be restricted, leading to distinct conformers. researchgate.net Studies on various sulfonamides have shown that the rotational barrier can be significant, in some cases high enough to be observed by NMR spectroscopy at room temperature. researchgate.net For primary sulfonamides, the rotation around the S-N bond is generally lower than in N,N-disubstituted analogs. The barrier to rotation is influenced by both steric and electronic factors. Electron-withdrawing groups on the sulfur atom can increase the S-N double bond character, thereby increasing the rotational barrier. researchgate.net

The C-S bond connects the sulfonamide group to the chiral center of the oxolane ring. Rotation around this bond will also be subject to steric hindrance from the adjacent gem-dimethyl group and the puckered ring, leading to preferred staggered conformations.

| Bond | Typical Rotational Barrier (kJ/mol) | Influencing Factors |

| S-N | 10 - 80 | Substitution on nitrogen, electronic effects of the sulfonyl group. researchgate.net |

| C-S | 5 - 20 | Steric hindrance from adjacent substituents and ring conformation. |

Note: The values presented are typical ranges observed for related sulfonamide structures and may vary for the specific molecule.

While this compound is a primary sulfonamide, the principles of how substitution affects sulfonamide conformation are still relevant. In more substituted sulfonamides, particularly N-aryl derivatives, the orientation of the substituents on the nitrogen can lead to atropisomerism, where rotation around the N-S or N-aryl bond is so hindered that stable, isolable rotational isomers (atropisomers) can exist. researchgate.net For the title compound, the primary amine of the sulfonamide group can participate in intramolecular hydrogen bonding with the ether oxygen of the oxolane ring, which could further influence the preferred conformation.

Stereochemistry and Chiral Properties of this compound

The presence of a substituent at the 3-position of the oxolane ring introduces a stereocenter, rendering the molecule chiral.

The C3 atom, bonded to a hydrogen, the sulfonamide group, and two different carbon atoms of the ring (C2 and C4), is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-2,2-Dimethyloxolane-3-sulfonamide and (S)-2,2-Dimethyloxolane-3-sulfonamide. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Analysis of Chiroptical Properties:The final section was planned to cover the analysis of the chiroptical properties of the enantiomers of this compound. These properties, which arise from the differential interaction of chiral molecules with plane-polarized light, are fundamental for characterizing enantiomers. Techniques such as polarimetry, which measures the optical rotation of a compound, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would have been discussed. These experimental data are essential for determining the absolute configuration of enantiomers and for quality control in the production of enantiomerically pure substances.mdpi.com

Further research into structurally related oxolane sulfonamides or the development of novel synthetic and analytical methods may in the future provide the data necessary to construct the intended scientific article. Until such information becomes available, a detailed discussion on the conformational analysis and stereochemical studies of this compound remains speculative.

Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Functionalization Reactions

Functionalization of the 2,2-Dimethyloxolane-3-sulfonamide scaffold can be achieved by targeting the distinct reactive sites within the molecule: the oxolane ring, the sulfonamide nitrogen, and the sulfonamide sulfur.

The oxolane ring, a tetrahydrofuran (B95107) derivative, is a relatively stable cyclic ether. Unlike highly strained rings such as oxiranes, the oxolane ring does not readily undergo nucleophilic attack under neutral or basic conditions. Its reactivity is primarily unlocked under acidic conditions.

Electrophilic Reactions: The carbon atoms of the oxolane ring are saturated and electron-rich, making them poor targets for electrophilic attack. Reactions with electrophiles typically occur at the lone pairs of the oxygen atom.

Nucleophilic Reactions: Direct nucleophilic attack on the ring carbons is generally unfavorable. However, protonation of the ether oxygen by a strong acid enhances the electrophilicity of the adjacent carbon atoms (C2 and C5), rendering the ring susceptible to nucleophilic attack and subsequent ring-opening (see Section 5.2.1). The presence of two methyl groups at the C2 position provides significant steric hindrance, suggesting that any nucleophilic attack would preferentially occur at the less substituted C5 position. quora.com

The sulfonamide moiety (-SO₂NH₂) is a versatile functional group with distinct reactivity at both the nitrogen and sulfur atoms.

Reactivity of the Nitrogen Atom: The nitrogen atom in a primary sulfonamide is weakly basic but possesses a lone pair of electrons, allowing it to act as a nucleophile. wikipedia.org Its nucleophilicity is significantly enhanced upon deprotonation. The presence of the strongly electron-withdrawing sulfonyl group makes the N-H proton acidic and readily removable by a base. The resulting sulfonamide anion is a potent nucleophile that can participate in reactions such as alkylation and acylation. libretexts.org This process is foundational for various synthetic transformations. wikipedia.orglibretexts.org

Reactivity of the Sulfur Atom: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This makes the sulfur atom highly electrophilic and a prime target for nucleophilic attack. youtube.com This electrophilicity is the basis for the most common reaction of sulfonamides: cleavage of the sulfur-nitrogen (S-N) bond. Nucleophiles attack the sulfur atom, leading to the displacement of the amine portion as a leaving group. nih.govacs.org

Recent advancements in photoredox catalysis have enabled the generation of radical species from otherwise stable sulfonamide groups. These methods provide novel pathways for functionalization.

Sulfonyl and Sulfamyl Radicals: Sulfonamides can be converted into sulfonyl or sulfamyl radical intermediates under photocatalytic conditions. rsc.orgacs.orgresearchgate.net For instance, N-sulfonylimines, which can be formed from primary sulfonamides, serve as effective precursors to sulfonyl radicals. acs.org Similarly, chlorosulfonamides can generate sulfamyl radicals upon visible-light irradiation. organic-chemistry.org These radical intermediates are highly reactive and can engage in a variety of transformations, such as addition to alkenes and alkynes, enabling the formation of new carbon-sulfur bonds under mild, redox-neutral conditions. rsc.orgacs.org The generation of these radicals opens up synthetic possibilities that are inaccessible through traditional ionic pathways. acs.orgorganic-chemistry.org

A proposed mechanism for photocatalytic sulfonyl radical generation involves the excitation of a photocatalyst, which then engages the sulfonamide precursor in an energy or electron transfer process to generate the desired radical species. acs.orgacs.org

Rearrangement Reactions Involving the this compound Scaffold

The structural features of this compound allow for specific rearrangement reactions, primarily involving the opening of the oxolane ring or the cleavage of the robust sulfonamide bond.

While the oxolane ring is generally stable, it can be opened under specific, typically acidic, conditions. nih.gov

The most common pathway for the ring-opening of tetrahydrofuran and its derivatives is through acid catalysis. The mechanism involves the initial protonation of the ether oxygen atom, which converts the hydroxyl group into a good leaving group. This is followed by a nucleophilic attack (S_N1 or S_N2) on an adjacent carbon atom (C2 or C5).

S_N2 Pathway: A nucleophile attacks the less sterically hindered C5 position, leading to the formation of a primary alcohol at one end and the nucleophile attached to the other end of the resulting four-carbon chain.

S_N1 Pathway: The gem-dimethyl substitution at the C2 position could potentially stabilize a tertiary carbocation intermediate if the C2-O bond were to cleave after protonation. This S_N1-like pathway would lead to a product where the nucleophile has added to the C2 position and a primary alcohol is formed at C5.

The regiochemical outcome depends on the specific reaction conditions and the nature of the nucleophile.

| Reaction Condition | Mechanism Type | Site of Attack | Expected Major Product |

|---|---|---|---|

| Strong Acid (e.g., HBr, HI) | S_N2-like | C5 (less hindered) | 4-Bromo-4-methyl-3-(sulfamoyl)pentan-1-ol |

| Protic Acid (e.g., H₂SO₄) with Nucleophilic Solvent (e.g., H₂O) | S_N1/S_N2 Borderline | C2 or C5 | Mixture of diols after ring opening |

The sulfonamide bond is known for its high stability, often requiring specific and sometimes harsh conditions for cleavage. acs.orgresearchgate.net Several methods have been developed to achieve this transformation, which is crucial in contexts where the sulfonamide is used as a protecting group for an amine. Cleavage can proceed via hydrolytic, reductive, or electrochemical pathways, typically involving the breaking of the S-N bond. acs.orgacs.orgacs.org

Hydrolytic Cleavage: This method involves the hydrolysis of the S-N bond, often catalyzed by strong acids or bases at elevated temperatures. acs.orgresearchgate.net More recently, catalytic systems, such as ceria nanostructures, have been shown to facilitate the hydrolytic cleavage of S-N, C-N, and C-S bonds in various sulfonamide-containing molecules under ambient conditions. nih.govacs.org

Reductive Cleavage: A variety of reducing agents can cleave the S-N bond. Classical methods employ aggressive reagents like sodium in liquid ammonia (B1221849). strath.ac.uk Modern protocols utilize milder conditions, such as phosphine-based reagents or light-driven reactions using thiourea (B124793) organophotosensitizers and a hydrogen source. acs.orgacs.orgnih.govchemrxiv.org These methods are often highly chemoselective, generating the corresponding amine and a sulfinate anion. acs.org

Electrochemical Cleavage: Electrochemical methods offer a green and efficient alternative for sulfonamide bond cleavage. Both anodic (oxidative) and cathodic (reductive) processes can be employed to break the S-N or adjacent C-N bonds. strath.ac.ukresearchgate.net

| Cleavage Method | Typical Reagents/Conditions | Bond Cleaved | Primary Products | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or H₂SO₄, heat | S-N | Amine, Sulfonic Acid | acs.org |

| Ceria-Catalyzed Hydrolysis | CeO₂ nanoparticles, water | S-N, C-N, C-S | Amine, Sulfanilic Acid, Aniline (B41778) | nih.govacs.org |

| Reductive Cleavage | P(III) reagents, base | N-S | Amine, Sulfinate | acs.orgnih.gov |

| Photocatalytic Reductive Cleavage | Thiourea catalyst, NBH₄, light | N-S | Amine, Sulfinic Acid | acs.orgchemrxiv.org |

| Electrochemical Reduction | Cathodic potential | N-S | Amine, Sulfinate | strath.ac.uk |

Intermolecular and Intramolecular Reactivity Patterns

Detailed studies outlining the specific intermolecular and intramolecular reactivity patterns of this compound are not readily found in the current body of scientific literature. General principles of sulfonamide and ether chemistry can provide a hypothetical framework for its reactivity.

The sulfonamide moiety (–SO₂NH₂) is known to be a versatile functional group. The nitrogen atom is typically nucleophilic, and the sulfur atom is electrophilic. However, the acidity of the N-H protons can lead to deprotonation under basic conditions, forming a sulfonamidate anion which can act as a nucleophile.

Intermolecularly, the sulfonamide group could potentially engage in hydrogen bonding, influencing the compound's physical properties and interactions with other molecules. Reactions could involve N-alkylation, N-arylation, or reactions at the sulfur center.

Intramolecularly, the proximity of the oxolane ring's oxygen atom to the sulfonamide group might lead to specific cyclization or rearrangement reactions under certain conditions, though no such reactivity has been documented. The steric hindrance imposed by the gem-dimethyl group at the C2 position would likely influence the approach of reagents and the conformational flexibility of the ring, thereby affecting its reactivity.

Kinetic and Thermodynamic Studies of Key Transformations

A thorough search of scientific databases reveals a lack of published kinetic and thermodynamic data for key transformations involving this compound. Such studies are crucial for understanding reaction rates, mechanisms, and the stability of reactants, intermediates, and products. The absence of this information prevents a quantitative discussion of the compound's reactivity profile.

In the absence of empirical data, it is not possible to provide data tables on kinetic parameters such as rate constants (k), activation energies (Ea), or thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for any of its potential reactions.

While general synthetic routes for sulfonamides are well-established, specific methods tailored to this compound and the subsequent investigation of its reactivity remain an open area for chemical research. The synthesis of sulfonyl chlorides, which are common precursors to sulfonamides, can be achieved through various methods, including the use of N-chlorosuccinimide for chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org However, the application of these methods to produce this compound and the subsequent study of its chemical behavior have not been specifically reported.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, providing a wealth of information about its electronic structure and related properties.

A fundamental aspect of quantum chemical calculations is the analysis of a molecule's electronic structure. This involves understanding the distribution of electrons and identifying regions that are crucial for chemical interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap suggests that the molecule is more reactive. For 2,2-Dimethyloxolane-3-sulfonamide, the HOMO would likely be localized on the sulfonamide group and the oxygen atom of the oxolane ring, while the LUMO would be distributed across the molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonamide and oxolane groups would be expected to show negative electrostatic potential, whereas the hydrogen atoms of the sulfonamide group would exhibit positive potential.

Illustrative Data Table: Predicted Electronic Properties of a Sulfonamide Derivative

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

By analyzing the electronic structure, quantum chemical calculations can predict the reactivity of a molecule and the most likely sites for chemical reactions. The Fukui function and dual descriptor are additional conceptual DFT tools used to identify reactive sites for nucleophilic, electrophilic, and radical attacks. The information derived from HOMO-LUMO distributions and MEP maps is also crucial in this context. For this compound, the sulfonamide group would be a primary site for various chemical transformations, and its reactivity could be finely tuned by the electronic effects of the dimethyloxolane ring.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) are routinely performed. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.

Illustrative Data Table: Calculated vs. Experimental Spectroscopic Data for a Sulfonamide Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3446 | N-H stretching |

| ν_as(SO₂) | 1335 | 1345 | Asymmetric SO₂ stretching |

| ν_s(SO₂) | 1250 | 1186 | Symmetric SO₂ stretching |

| ν(C-O) | 1260 | 1250 | C-O stretching |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of time-dependent phenomena, such as conformational changes and interactions with the surrounding environment.

Molecules are not static entities; they exist as an ensemble of different conformations. MD simulations can explore the conformational space of a molecule like this compound, identifying the most stable conformations and the energy barriers between them. The results of such simulations can be represented as a free energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. This would reveal the preferred spatial arrangement of the dimethyloxolane ring and the sulfonamide group.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between a solute and solvent molecules, providing insights into how the solvent affects the conformational equilibrium and reactivity of the molecule. For this compound, simulations in different solvents would elucidate the role of hydrogen bonding and other intermolecular interactions in stabilizing specific conformations and influencing its chemical behavior.

Prediction of Mechanistic Pathways and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers.

Reaction coordinate analysis involves tracking the geometric and energetic changes of a system as it proceeds from reactants to products. For the synthesis of sulfonamides, a common route involves the reaction of a sulfonyl chloride with an amine. ijarsct.co.in Theoretical models can simulate this reaction, identifying the key steps, such as nucleophilic attack, and the formation of intermediates.

For reactions involving the oxolane ring, such as ring-opening, computational studies can provide detailed mechanistic insights. nih.govacs.orgnih.govrsc.orgresearchgate.net By mapping the reaction coordinate, researchers can understand the concertedness of bond-breaking and bond-forming events and identify the transition state structure. For instance, a theoretical study on the ring-opening of tetrahydrofuran (B95107) (an unsubstituted oxolane) identified the transition states for various bond cleavage pathways. rsc.org

The energy barrier, or activation energy, determines the rate of a chemical reaction. DFT calculations are widely used to compute these barriers. rsc.org For the synthesis of this compound, the energy barriers for different potential synthetic routes could be calculated to predict the most favorable pathway. ucl.ac.uknih.govnih.gov

In the context of its potential reactivity, the energy barriers for reactions such as the opening of the oxolane ring can be computationally determined. For example, studies on similar systems have calculated the activation energies for ring-opening reactions, providing a quantitative measure of their feasibility under different conditions. nih.govacs.orgnih.govrsc.orgresearchgate.net These calculations are crucial for understanding the stability of the compound and its potential degradation pathways.

Table 2: Illustrative Data from Theoretical Studies on Related Systems

This table presents examples of data that can be obtained from computational studies on compounds with similar functional groups or structural motifs.

Derivatization Strategies and Analogue Design

Systematic Functionalization of the Oxolane Ring

Modification of the saturated oxolane ring is a key strategy for modulating the compound's spatial arrangement and polarity. The positions C4 and C5 are primary targets for introducing chemical diversity.

Achieving regioselective and stereoselective functionalization of the tetrahydrofuran (B95107) (oxolane) ring is crucial for generating specific, well-defined analogues. researchgate.net Modern synthetic methods offer pathways to control the introduction of substituents at the C4 and C5 positions.

C-H Functionalization: Rhodium-catalyzed C-H bond functionalization represents a powerful tool for directly installing new groups onto the oxolane ring, often with high levels of regio- and stereocontrol. nih.gov This approach can be used to introduce aryl or alkyl groups, creating new stereocenters.

Radical-Polar Crossover: Strategies involving the generation of radical intermediates followed by a polar crossover can enable the stereoselective functionalization of saturated heterocycles. chemrxiv.org This method could be applied to introduce substituents at the C4 or C5 position relative to the existing sulfonamide group.

Ring Expansion/Contraction: The synthesis of analogues can also be approached through the ring expansion of corresponding oxetanes or ring contraction of dioxepins, which can provide access to substituted tetrahydrofurans with high stereoselectivity. nih.gov Photochemical ring expansion of oxetanes, for instance, offers a mild route to substituted tetrahydrofuran derivatives. rsc.org

The stereochemical outcome of these reactions is paramount, as the spatial orientation of new substituents relative to the C3-sulfonamide group will significantly influence biological activity. The existing stereocenter at C3 can direct the stereochemistry of subsequent modifications at C4 or C5, leading to the formation of specific diastereomers.

The introduction of diverse functional groups onto the oxolane ring allows for the fine-tuning of key molecular properties such as lipophilicity, polarity, hydrogen bonding capacity, and metabolic stability. The choice of substituent is guided by the desired property modulation. For example, introducing fluorine atoms can enhance metabolic stability and binding affinity, while hydroxyl or amino groups can introduce new hydrogen bonding interactions.

Table 1: Potential Substituents on the Oxolane Ring and Their Predicted Physicochemical Impact

| Position of Substitution | Substituent (R) | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Polarity | Potential for New Interactions |

| C4 or C5 | -F (Fluoro) | Increase | Minimal Increase | Halogen bonding |

| C4 or C5 | -OH (Hydroxyl) | Decrease | Significant Increase | Hydrogen bond donor/acceptor |

| C4 or C5 | -CH₃ (Methyl) | Increase | Decrease | Van der Waals, Steric bulk |

| C4 or C5 | -Ph (Phenyl) | Significant Increase | Decrease | π-stacking, Steric bulk |

| C4 or C5 | -NH₂ (Amino) | Decrease | Significant Increase | Hydrogen bond donor/acceptor, Ionic |

Diversification of the Sulfonamide Nitrogen and Sulfur Environment

The sulfonamide moiety is a critical pharmacophore, and its modification is a well-established strategy in medicinal chemistry for altering binding modes, solubility, and electronic properties. tandfonline.comthieme-connect.com

The primary sulfonamide nitrogen of 2,2-dimethyloxolane-3-sulfonamide is a key handle for derivatization through N-alkylation and N-arylation. These modifications introduce substituents that can occupy new regions of a target binding pocket and significantly alter the compound's properties.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. The "borrowing hydrogen" approach, which uses alcohols as alkylating agents with transition-metal catalysts (e.g., manganese, iron, palladium), is an atom-economical and environmentally benign strategy. researchgate.netacs.orgionike.com This method generates water as the only byproduct. acs.org Alternative methods include reactions with alkyl halides or organophotoredox-catalyzed reactions using aliphatic carboxylic acid-derived redox active esters. researchgate.net

N-Arylation: The introduction of aryl groups on the sulfonamide nitrogen can be achieved through several catalytic cross-coupling reactions. Copper-catalyzed N-arylation using arylboronic acids is a common and effective method that can be performed under mild conditions, even on solid supports. acs.orgnih.gov Transition-metal-free approaches have also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF to arylate sulfonamides in excellent yields. nih.gov

Table 2: Selected Catalytic Systems for N-Alkylation and N-Arylation of Sulfonamides

| Reaction Type | Catalyst System | Coupling Partner | Key Advantages |

| N-Alkylation | Mn(I) PNP pincer complex | Primary Alcohols | High efficiency, Broad substrate scope, Atom economical. acs.org |

| N-Alkylation | FeCl₂ / K₂CO₃ | Benzylic Alcohols | Uses earth-abundant metal, High yields. ionike.com |

| N-Arylation | Cu(OAc)₂ / Et₃N | Arylboronic Acids | Mild room temperature conditions, Good to excellent yields. acs.orgnih.gov |

| N-Arylation | CsF (metal-free) | o-Silylaryl Triflates | Avoids transition metals, Mild conditions, Tolerates various functional groups. nih.gov |

While direct modification of the sulfur atom in the pre-formed sulfonamide is challenging, the primary sulfonamide group can serve as a precursor for more complex sulfur-containing functionalities. A powerful strategy involves the conversion of the primary sulfonamide into a sulfonyl chloride. nih.gov This transformation can be achieved using activating reagents like Pyry-BF₄ under mild conditions. nih.gov The resulting highly reactive sulfonyl chloride can then be coupled with a wide array of nucleophiles, enabling extensive diversification.

This two-step, one-pot procedure allows for the synthesis of:

Complex Secondary/Tertiary Sulfonamides: By reacting the intermediate sulfonyl chloride with various primary or secondary amines. nih.gov

Sulfonates: Through reaction with alcohols or phenols.

Sulfonyl Fluorides: Via treatment with a fluoride source.

Thioethers (Sulfides): By reaction with thiol nucleophiles.

This strategy effectively repurposes the initial primary sulfonamide as a versatile hub for introducing significant structural and functional diversity around the sulfur center. nih.gov

Synthesis of Chiral Analogues for Stereochemical Probing

The C3 position of the oxolane ring in this compound is a stereocenter. The synthesis and evaluation of individual enantiomers and diastereomers are essential for understanding the stereochemical requirements for biological activity.

The synthesis of chiral, non-racemic sulfonamides can be approached in several ways: drexel.edu

Chiral Resolution: Separation of a racemic mixture of this compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Building the molecule from chiral starting materials or using chiral catalysts or auxiliaries to control the stereochemistry during the synthesis. For example, chiral N-heterocyclic amines can be reacted with sulfonyl chlorides to produce chiral sulfonamides. nih.gov The use of sulfinamide-based chiral auxiliaries is a well-established method for the asymmetric synthesis of chiral amines, which can then be converted to the target sulfonamides. researchgate.netacs.org

Atroposelective Synthesis: If N-arylation introduces a sterically hindered aryl group, it can lead to atropisomerism, creating axially chiral sulfonamides. researchgate.net Organocatalytic atroposelective N-alkylation or N-arylation can provide access to these unique stereoisomers. researchgate.net

Furthermore, the introduction of new stereocenters during the functionalization of the oxolane ring (at C4/C5) or on N-alkyl substituents allows for the generation of a panel of diastereomers. Comparing the biological activities of these distinct stereoisomers provides critical insights into the three-dimensional SAR and helps to build a comprehensive model of the ligand-target interaction.

Design Principles for Structural Analogues

The design of structural analogues of a lead compound, such as this compound, is a critical process in medicinal chemistry aimed at exploring the chemical space around the initial scaffold to optimize its pharmacological properties. This process is guided by established principles that balance structural novelty with synthetic feasibility.

Scaffolding Approach for Exploring Structural Space

The scaffolding approach, particularly through techniques like scaffold hopping, is a powerful strategy for discovering structurally novel compounds while retaining the key pharmacophoric features of the original molecule. acs.orgnih.gov The central idea is to replace the core molecular framework—in this case, the 2,2-dimethyloxolane ring—with other isosteric or bioisosteric rings that can maintain the spatial arrangement of the essential substituent groups.

For this compound, the oxolane ring serves as the primary scaffold. A scaffold hopping strategy would involve replacing this five-membered heterocyclic ring with other cyclic systems. The goal is to identify new scaffolds that may offer improved properties such as enhanced binding affinity, better metabolic stability, or novel intellectual property positions. dundee.ac.uksmolecule.com The exploration of structural space can be categorized by the degree of change from the parent scaffold. acs.org

Table 1: Potential Scaffold Hops for the 2,2-Dimethyloxolane Ring

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |

| 2,2-Dimethyloxolane | Cyclopentane, Cyclohexane | Exploration of non-heterocyclic analogues to probe the necessity of the ether oxygen for activity. |

| 2,2-Dimethyloxolane | Tetrahydrothiophene, Thiolane | Introduction of a sulfur atom to alter polarity, hydrogen bonding capacity, and metabolic profile. |

| 2,2-Dimethyloxolane | Pyrrolidine, Piperidine | Incorporation of a basic nitrogen to introduce a potential salt-forming center and new interactions with the biological target. |

| 2,2-Dimethyloxolane | Dioxolane, Oxazolidine | Introduction of additional heteroatoms to fine-tune electronic properties and hydrogen bonding potential. |

The selection of a replacement scaffold is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of the initial compound series. dundee.ac.uk For instance, if the ether oxygen of the oxolane ring is found to be a critical hydrogen bond acceptor, scaffolds that retain this feature, such as other oxygen-containing heterocycles, would be prioritized. Conversely, if this interaction is not crucial, a wider range of carbocyclic and heterocyclic systems can be explored. dundee.ac.uk

Synthetic Accessibility and Library Generation

A key consideration in analogue design is the synthetic accessibility of the proposed new structures. The chosen synthetic routes must be robust, high-yielding, and amenable to parallel synthesis to facilitate the generation of a chemical library for screening. google.com The synthesis of a library of this compound analogues would typically involve the convergent synthesis of key intermediates that can be readily combined to produce a diverse set of final compounds.

The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in In the context of this compound, this would likely involve the preparation of a 2,2-dimethyloxolane-3-sulfonyl chloride intermediate.

Table 2: Representative Synthetic Strategy for a Library of Analogues

| Step | Reaction | Reactants | Purpose |

| 1 | Synthesis of Scaffold | Varies depending on the target scaffold (e.g., synthesis of a substituted pyrrolidine). | To create the core cyclic structure. |

| 2 | Introduction of Sulfonyl Chloride | Reaction of the scaffold with a sulfonating agent (e.g., SOCl₂). | To generate the key sulfonyl chloride intermediate. |

| 3 | Parallel Amination | Reaction of the sulfonyl chloride with a library of diverse amines. | To introduce a wide range of substituents on the sulfonamide nitrogen. |

| 4 | Purification and Characterization | High-throughput purification (e.g., preparative HPLC) and analysis. | To isolate and confirm the structure of the final compounds. |

The functionalization of the oxolane ring itself can also be a source of diversity. Methods for the synthesis of substituted tetrahydrofurans are well-established and can be adapted to create a variety of 2,2-dimethyloxolane precursors. organic-chemistry.org For example, variations in the substituents on the oxolane ring could be introduced prior to the sulfonylation step.

The generation of a combinatorial library allows for the systematic exploration of the SAR around the this compound scaffold. google.com By varying the nature of the R-groups on the sulfonamide nitrogen and exploring different core scaffolds, medicinal chemists can efficiently map the chemical space and identify analogues with superior properties.

Application As a Synthetic Building Block and Ligand Development

2,2-Dimethyloxolane-3-sulfonamide as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The enantiopure forms of this compound could theoretically serve as effective chiral auxiliaries. The rigid, five-membered oxolane ring, substituted with two methyl groups at the 2-position, would create a defined chiral environment.

Precursor for the Synthesis of Complex Molecular Architectures

The structural features of this compound also position it as a potential starting material for more complex molecules.

The oxolane (tetrahydrofuran) ring is susceptible to ring-opening polymerization (ROP) under certain catalytic conditions, leading to the formation of polyethers. mdpi.comrsc.org While research on the ROP of sulfolane (B150427) derivatives has been explored, specific studies on oxolane sulfonamides as ROP initiators or monomers are limited. mdpi.com Theoretically, the sulfonamide group could be functionalized to incorporate an initiating group for ROP, or the oxolane ring itself could be opened to create a polymer with pendant sulfonamide moieties. Such polymers could have interesting properties for materials science or biomedical applications.

Macrocycles are of significant interest in medicinal chemistry and materials science. The bifunctional nature of this compound, with the oxolane ring and the reactive sulfonamide group, makes it a potential building block for the synthesis of macrocyclic compounds. The sulfonamide nitrogen can be functionalized, and subsequent reactions could be employed to cyclize the molecule with other building blocks. The oxolane ring would impart a specific conformational constraint on the resulting macrocycle.

Development of Novel Ligands for Catalysis

The development of new chiral ligands is crucial for advancing enantioselective catalysis. researchgate.net The sulfonamide-oxolane motif present in this compound is a promising scaffold for the design of novel chiral ligands. nih.gov

Chiral sulfonamides have been successfully used as ligands in a variety of metal-catalyzed reactions. nih.govresearchgate.netresearchgate.net The nitrogen and oxygen atoms of the sulfonamide group, along with the oxygen atom of the oxolane ring, could act as coordination sites for a metal center. By modifying the sulfonamide group with other donor atoms (e.g., phosphorus, nitrogen), a multidentate chiral ligand could be synthesized from this compound. The stereochemistry of the oxolane ring would be critical in creating a chiral pocket around the metal center, which is essential for enantioselective catalysis.

Ligands derived from a chiral sulfonamide-oxolane scaffold could find application in a wide range of enantioselective catalytic transformations. These could include asymmetric hydrogenations, hydrosilylations, carbon-carbon bond-forming reactions, and epoxidations. rsc.org The specific design of the ligand, including the steric and electronic properties of the substituents on the sulfonamide and the oxolane ring, would determine its efficacy in a particular catalytic reaction. However, without experimental data on ligands derived from this compound, their potential performance remains speculative.

Role in Supramolecular Chemistry

The sulfonamide group (–SO₂NHR) is a powerful and versatile functional group in the field of supramolecular chemistry. Its ability to act as both a hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens) makes it a key component in the construction of ordered molecular assemblies. The directionality and strength of these hydrogen bonds can be fine-tuned through synthetic modifications of the R group, influencing the geometry and stability of the resulting supramolecular structures.

Design of Host-Guest Systems

In the context of host-guest chemistry, sulfonamides have been incorporated into larger molecular frameworks to create specific binding sites for various guest molecules. The hydrogen bonding capabilities of the sulfonamide moiety are crucial for the recognition and binding of guests. For instance, research on different sulfonamide-containing molecules has shown their ability to form stable complexes with a range of guest species, from simple ions to more complex organic molecules.

One area of exploration involves the use of sulfonamide-functionalized calixarenes and other macrocycles as hosts. The sulfonamide groups on the upper or lower rim of these macrocycles can create a well-defined cavity with specific electronic and steric properties, enabling selective guest encapsulation. The binding process is often driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions.

While no specific data exists for this compound, it is conceivable that its chiral nature, stemming from the substituted oxolane ring, could be exploited to develop enantioselective host systems. Such a host could potentially differentiate between chiral guest molecules, a highly sought-after property in areas such as chiral separations and asymmetric catalysis.

Self-Assembly and Nanostructure Formation

The directional hydrogen bonding of the sulfonamide group is a key driver for the self-assembly of molecules into well-defined nanostructures. In the solid state, sulfonamides frequently form predictable hydrogen-bonded patterns, such as dimers, chains, and sheets. These patterns are a direct consequence of the interplay between the hydrogen bond donors and acceptors within the crystal lattice.

The self-assembly process is not limited to the solid state. In solution, under appropriate conditions of concentration and solvent, sulfonamide-containing molecules can aggregate to form a variety of nanostructures, including fibers, gels, and vesicles. The morphology of these self-assembled structures is dictated by the molecular structure of the building blocks, including the nature of the substituents on the sulfonamide nitrogen and the carbon backbone.

For this compound, its specific stereochemistry and the presence of the oxolane ring would undoubtedly influence its self-assembly behavior. The interplay between the hydrogen bonding of the sulfonamide group and potential weaker interactions involving the oxolane oxygen could lead to the formation of unique and complex nanostructures. However, without experimental data, the precise nature of these assemblies remains a matter of speculation.

The following table provides a hypothetical framework for the kind of data that would be necessary to elucidate the role of this compound in supramolecular chemistry.

| Parameter | Hypothetical Value/Observation | Significance for Supramolecular Chemistry |

| Host-Guest Binding Constant (Kₐ) | e.g., 10³ M⁻¹ with a specific chiral guest | Quantifies the strength of the interaction between the host and guest, indicating the stability of the complex. A higher value suggests a more stable host-guest system. |

| Enantiomeric Excess (ee) in Guest Binding | e.g., >90% for one enantiomer over the other | Demonstrates the ability of the chiral host to selectively bind one enantiomer of a chiral guest, which is crucial for enantioselective applications. |

| Critical Aggregation Concentration (CAC) | e.g., 10⁻⁴ M in a given solvent | Indicates the minimum concentration required for the molecule to begin self-assembling into larger structures in solution. |

| Morphology of Self-Assembled Structures | e.g., Formation of helical fibers observed by AFM or TEM | Provides insight into the packing and long-range order of the molecules in the self-assembled state, which is influenced by the molecular geometry and intermolecular forces. |

Future research in this area would be invaluable to unlock the potential of this compound as a building block in the fascinating and dynamic field of supramolecular chemistry.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of complex molecules. nih.govyoutube.com The application of flow chemistry to the synthesis of chiral auxiliaries like 2,2-Dimethyloxolane-3-sulfonamide is a promising research avenue. Flow reactors, with their superior heat and mass transfer, allow for precise control over reaction conditions, which can lead to higher yields, improved selectivity, and reduced reaction times. nih.gov